Lauroyl coenzyme A C12
CAS No.:
Cat. No.: VC16535917
Molecular Formula: C33H57LiN7O17P3S
Molecular Weight: 955.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C33H57LiN7O17P3S |
---|---|
Molecular Weight | 955.8 g/mol |
IUPAC Name | lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
Standard InChI | InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1 |
Standard InChI Key | FWNUZMNRIPYTPZ-UHFFFAOYSA-M |
Canonical SMILES | [Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Introduction
Chemical and Structural Characteristics of Lauroyl Coenzyme A C12
Molecular Architecture
Lauroyl-CoA (CHEBI:15521) consists of a dodecanoic acid moiety covalently bonded to coenzyme A through a high-energy thioester linkage . The molecular formula C33H58N7O17P3S reflects its composite structure, with the lauroyl group contributing a 12-carbon saturated hydrocarbon chain (CH3(CH2)10CO-) and the coenzyme A portion containing the characteristic adenosine 3',5'-bisphosphate pantetheine scaffold . X-ray crystallography studies reveal that the extended aliphatic chain adopts a coiled conformation in aqueous environments, while the nucleotide components maintain solubility through polar interactions.
Table 1: Physicochemical Properties of Lauroyl-CoA
Property | Value | Source |
---|---|---|
Molecular Weight | 949.84 g/mol | |
Net Charge | 0 | |
Solubility | 0.2 mg/mL in H2O (20°C) | |
logP (Octanol-Water) | 3.78 | |
Isoelectric Point | 4.1 |
Synthetic Pathways
Commercial synthesis typically employs enzymatic condensation using acyl-CoA synthetase (EC 6.2.1.3), which catalyzes the ATP-dependent reaction:
Industrial-scale production achieves >90% purity through lithium salt precipitation, yielding products stable at -20°C for long-term storage . Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic shifts at δ 2.85 ppm (thioester CH2) and δ 8.15 ppm (adenine protons).
Metabolic Roles and Biochemical Interactions
Beta-Oxidation Pathway
As a substrate for mitochondrial β-oxidation, lauroyl-CoA undergoes four enzymatic transformations per cycle:
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Dehydrogenation by medium-chain acyl-CoA dehydrogenase (MCAD; EC 1.3.8.7), reducing FAD to FADH2
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Hydration via enoyl-CoA hydratase (EC 4.2.1.17)
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Oxidation by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)
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Thiolytic cleavage by acetyl-CoA acyltransferase (EC 2.3.1.16)
Each cycle shortens the acyl chain by two carbons, generating acetyl-CoA equivalents for the citric acid cycle. Kinetic studies show MCAD exhibits maximal activity (Vmax = 12 μmol/min/mg) with lauroyl-CoA compared to longer-chain substrates.
Lipid Biosynthesis
In endoplasmic reticulum membranes, lauroyl-CoA serves as:
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Primer molecule for fatty acid elongation systems (FASN; EC 2.3.1.85)
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Substrate for glycerophospholipid synthesis through acyltransferase reactions
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Regulatory ligand for transcription factors (PPARα, SREBP-1c) modulating lipid homeostasis
Table 2: Enzymatic Affinities for Lauroyl-CoA
Enzyme | Km (μM) | kcat (s⁻¹) | Organism |
---|---|---|---|
MCAD | 8.2 | 45 | Homo sapiens |
FASN | 15.7 | 2.3 | Saccharomyces |
GPAT1 | 22.4 | 1.8 | Rattus norvegicus |
Analytical Quantification Methods
Mass Spectrometry Approaches
Recent advancements in LC-MS/MS enable sensitive detection (LOQ = 0.1 pmol/mg protein) using multiple reaction monitoring (MRM) transitions:
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Precursor ion: m/z 950.3 → Product ions: m/z 428.1 (phosphopantetheine), m/z 261.0 (adenine)
Ion-pair chromatography with tributylamine additives improves retention on C18 columns (Retention time = 6.8 min) .
Spectrophotometric Assays
Enzyme-coupled methods measure lauroyl-CoA depletion via:
Absorbance changes at 600 nm (Δε = 4.3 mM⁻¹cm⁻¹) correlate with concentration.
Supplier | Quantity | Price (USD) | Purity |
---|---|---|---|
Sigma-Aldrich | 5 mg | 226 | ≥90% HPLC |
Chem-Impex | 25 mg | 717 | 90% HPLC |
Experimental Uses
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Substrate profiling for novel acyltransferases
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Metabolic flux analysis in lipid-laden hepatocytes
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Inhibitor screening for MCAD deficiency therapeutics
Emerging Research Directions
Metabolic Disorder Implications
Mutations in ACADM (encoding MCAD) disrupt lauroyl-CoA oxidation, causing:
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Elevated plasma C12-carnitine (5-10 μM vs. normal <0.5 μM)
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Urinary excretion of dodecanoylglycine (≥300 mmol/mol creatinine)
Gene therapy trials using AAV8 vectors show 60% MCAD activity restoration in murine models.
Industrial Biotechnology
Metabolic engineering of Yarrowia lipolytica enables:
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Lauric acid overproduction (titer = 45 g/L) via lauroyl-CoA optimization
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Bioconversion to medium-chain alcohols (65% yield) using engineered acyl-CoA reductases
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